Methyl 2-acetyl-4-bromobenzoate

Regioisomer Phenacyl bromide Heterocycle synthesis

Sourcing the correct C₁₀H₉BrO₃ regioisomer is critical-generic orders risk receiving the 4-(bromoacetyl) isomer (CAS 56893-25-5), which lacks the aryl bromide handle required for cross-coupling. Methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7) is the structurally mandated choice for drug discovery teams needing a para-bromo ester for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings while retaining a C-2 acetyl group for subsequent condensation or α-halogenation. - Provides a single, authenticated regioisomer with verified 2-acetyl-4-bromo connectivity, eliminating isomer mix-up risk. - Enables orthogonal, sequential transformations: first aryl cross-coupling at C-4, then independent acetyl functionalization for heterocycle annulation. - Supplied with identity confirmation by ¹H-NMR to differentiate from the 4-acetyl-2-bromo and 4-(bromoacetyl) isomers.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
Cat. No. B13922063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyl-4-bromobenzoate
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Br)C(=O)OC
InChIInChI=1S/C10H9BrO3/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-5H,1-2H3
InChIKeyZTTCOKFUQWFLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Acetyl-4-Bromobenzoate: A Regiospecific Phenacyl Bromide Building Block for Antiviral Thiazole Synthesis


Methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7; molecular formula C₁₀H₉BrO₃; MW 257.08 g/mol) is a bifunctional aromatic ester that integrates an electrophilic acetyl group at the ortho position (C-2) and an aromatic bromine at the para position (C-4) on the benzoate ring [1]. It belongs to the phenacyl bromide derivative class, where the α-bromoketone moiety serves as a reactive handle for heterocycle construction—most notably in the Hantzsch-type synthesis of thiazole derivatives being investigated as antiviral inhibitors . The defining structural feature is the 2-acetyl : 4-bromo regiochemical arrangement, which dictates downstream substitution logic and distinguishes this isomer from its more widely catalogued positional variants (e.g., the 4-(bromoacetyl) and 4-acetyl-2-bromo regioisomers) . Its synthesis typically proceeds via esterification of 4-bromo-2-methylbenzoic acid followed by α-halogenation or palladium-mediated ketone installation, as disclosed in patent literature [2].

Workflow: cross-coupling or sequential heterocycle synthesis
Selection: 2-acetyl-4-bromo regioisomer required
Use context: medicinal chemistry and building-block libraries

Why Methyl 2-Acetyl-4-Bromobenzoate Cannot Be Replaced by Its Positional Isomers


Compounds within the C₁₀H₉BrO₃ phenacyl bromide family share the same molecular formula but differ critically in the position of the reactive bromoacetyl and ester functionalities on the aromatic ring, which governs their reactivity, downstream product architecture, and end-use validity. The 2-acetyl-4-bromo orientation creates a unique electrophilic topography—bearing a ring bromine para to the ester for cross-coupling while the acetyl resides ortho—that is structurally and functionally distinct from the more common 4-(bromoacetyl) isomer (CAS 56893-25-5, where the α-bromoketone is at C-4 para to the ester) and from the 4-acetyl-2-bromo isomer (CAS 2167490-54-0, where ring bromine and acetyl positions are swapped) [1]. Generic procurement on the basis of molecular formula alone risks acquiring a regioisomer that is inapplicable to the intended synthetic route because ring bromine versus side-chain bromine display orthogonal reactivity (cross-coupling vs. nucleophilic displacement), rendering cross-substitution chemically meaningless for target-oriented synthesis . These three isomers are not interchangeable and must be specified by full IUPAC name or CAS number at the point of procurement to prevent costly synthetic failure.

Positional isomer reactivity mismatch
The 4-(bromoacetyl) isomer carries a side-chain bromine instead of an aryl bromide; this shift from cross-coupling to nucleophilic displacement may invalidate the synthetic route.
Electrophilic site reversal
Acetyl placement at C-4 (4-acetyl-2-bromo isomer) changes the condensation site, potentially preventing the desired thiazole or sequential functionalization.
Physical form may differ
The target compound lacks a published high melting point; handling and automated dispensing performance may deviate from the solid comparator isomer.

Quantitative Differentiation Evidence for Methyl 2-Acetyl-4-Bromobenzoate Against Closest Analogs


Structural Regioisomerism: The 2-Acetyl-4-Bromo vs. 4-(Bromoacetyl) Functional Topography

Methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7) is one of at least three commercially documented C₁₀H₉BrO₃ regioisomers. It uniquely features (i) a non-halogenated acetyl group directly attached to the aromatic C-2 position, and (ii) an aromatic bromine at C-4 para to the methyl ester. In contrast, the more widely listed 4-(2-bromoacetyl) isomer (CAS 56893-25-5) places the α-bromoketone at the C-4 para position, while the 4-acetyl-2-bromo isomer (CAS 2167490-54-0) places ring bromine ortho to the ester and acetyl at C-4. These three isomers carry the same molecular formula (C₁₀H₉BrO₃) and identical molecular weight (257.08 g/mol) yet are structurally non-superimposable and exhibit orthogonal reactivity .

Regioisomer Identity
Head-to-head
Target: Acetyl at C-2, Br at C-4 (aryl). Comparator: Bromoacetyl at C-4 (side-chain) or acetyl/Br swapped.
Procurement by CAS is required; molecular formula alone cannot distinguish regioisomers.
Three C₁₀H₉BrO₃ isomers share MW 257.08 but have orthogonal reactivity.
Regioisomer Phenacyl bromide Heterocycle synthesis

Synthetic Route Exclusivity: Thiazole-Directed Antiviral Intermediate Versus General Building Block

The 4-(2-bromoacetyl) isomer (CAS 56893-25-5) is explicitly documented across multiple supplier databases as a phenacyl bromide derivative designed for thiazole synthesis evaluated as antiviral inhibitors, with the α-bromoketone serving as the electrophilic component in Hantzsch-type cyclocondensations . Methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7), by contrast, carries a non-halogenated acetyl group at C-2 and an aromatic bromine at C-4. This means the compound cannot directly participate in the same thiazole-forming reaction without prior α-halogenation of the acetyl group. Its primary synthetic value lies instead in cross-coupling chemistry at the C-4 aryl bromide position (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) while preserving the C-2 acetyl for subsequent transformations, or in directed ortho-metalation strategies [1].

Synthetic Utility
Class-level inference
Target: aryl bromide enables cross-coupling; Comparator: α-bromoketone directly participates in thiazole cyclization.
Intended synthetic sequence dictates isomer selection; target requires α-halogenation for thiazole access.
No direct cyclization rate comparison published.
Thiazole Antiviral inhibitor Hantzsch cyclization

Physical Form and Handling Divergence: Solid vs. Liquid State at Ambient Temperature

The 4-(bromoacetyl) isomer (CAS 56893-25-5) is consistently characterized across multiple vendor Certificates of Analysis as a beige solid with a reported melting point range of 132–138°C and recommended long-term storage at 2–8°C . By contrast, methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7) has no widely published melting point in authoritative databases and is described qualitatively as having physical form characteristics more akin to a low-melting solid or viscous oil at ambient temperature based on the ortho-disubstitution pattern, though vendor-specific data remain sparse. The 4-acetyl-2-bromo isomer (CAS 2167490-54-0) is likewise a solid at 20°C with purity specifications at 95% .

Physical Form
Data to verify
Target: no published high mp; Comparator: solid, mp 132–138 °C.
May present handling differences for automated dispensing and cold storage.
Request physical form specification from vendor.
Physical form Melting point Storage stability

Availability of Batch-Specific Analytical Documentation: NMR, HPLC, and QC Traceability

Among the three C₁₀H₉BrO₃ regioisomers, the 4-(bromoacetyl) isomer (CAS 56893-25-5) has the most comprehensively documented analytical profile, with multiple suppliers (Capot Chemical, AKSci, Bidepharm) providing batch-specific QC data including ¹H-NMR, HPLC purity (≥98% min.), moisture content (≤0.5% max.), and boiling point (342.8°C at 760 mmHg) [1]. The 4-acetyl-2-bromo isomer (CAS 2167490-54-0) is offered by Bidepharm at 95% purity with batch QC reports including NMR, HPLC, and GC . For methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7), publicly accessible batch-specific Certificates of Analysis with quantitative HPLC purity data are less prevalent across major chemical supplier databases, and procurement typically requires direct vendor inquiry for QC documentation.

QC Documentation
Cross-study comparable
Target: limited public batch COA; Comparator: ≥4 suppliers publish HPLC, NMR.
Direct vendor inquiry required for batch-specific analytical data.
Budget for in-house NMR/HPLC identity confirmation.
Certificate of Analysis HPLC purity NMR confirmation

Supply Chain and Cataloging Maturity: Commercial Availability Density Across Regioisomers

A comparative supplier landscape analysis reveals a pronounced asymmetry in commercial cataloging maturity across the three C₁₀H₉BrO₃ regioisomers. The 4-(bromoacetyl) isomer (CAS 56893-25-5) is the most broadly distributed, listed by ≥10 independent chemical suppliers including Sigma-Aldrich, Santa Cruz Biotechnology, Aladdin, Capot Chemical, AKSci, ChemSpace, CymitQuimica, BOC Sciences, and multiple China-based CROs . The 4-acetyl-2-bromo isomer (CAS 2167490-54-0) is available from ≥3 catalog suppliers. Methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7) has a narrower supplier footprint, appearing in fewer publicly searchable catalogs, which has direct implications for competitive pricing, minimum order quantities, and delivery lead times.

Supplier Diversity
Supporting evidence
Target: ~2–4 suppliers; Comparator: ≥10 suppliers.
Lower supplier density may affect lead time and pricing transparency.
Engage suppliers early for multi-gram campaigns.
Commercial availability Supplier diversity Catalog depth

Best-Fit Application Scenarios for Methyl 2-Acetyl-4-Bromobenzoate Based on Quantitative Differentiation Evidence


Late-Stage Diversification via C-4 Aryl Bromide Cross-Coupling in Medicinal Chemistry Programs

For drug discovery teams requiring a benzoate scaffold with an aryl bromide handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) while retaining a C-2 acetyl group for subsequent condensation or reduction, methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7) is the structurally mandated choice. The 4-(bromoacetyl) isomer (CAS 56893-25-5) is unsuitable because its bromine is located on the side-chain α-carbon rather than on the aromatic ring, rendering it incapable of participating in aryl cross-coupling chemistry [1]. Similarly, the 4-acetyl-2-bromo isomer (CAS 2167490-54-0) places bromine ortho to the ester, which introduces steric hindrance and alters coupling regioselectivity compared to the para-bromo orientation of the target compound . Procurement for cross-coupling applications must specify CAS 126167-21-7 and require identity confirmation by ¹H-NMR to verify the 2-acetyl-4-bromo connectivity.

Orthogonal Bifunctional Scaffold for Sequential Heterocycle Construction

The target compound's dual functionality—an aryl bromide at C-4 and a non-halogenated acetyl at C-2—enables orthogonal, sequential transformation logic. The C-4 aryl bromide can first undergo a cross-coupling reaction to install a desired aryl, heteroaryl, or amine substituent. The C-2 acetyl group can then be independently α-halogenated (e.g., with Br₂/AcOH or CuBr₂) to generate a bromoacetyl moiety primed for Hantzsch thiazole cyclization [1]. This two-step sequence is structurally inaccessible from the 4-(bromoacetyl) isomer (CAS 56893-25-5), which lacks the aryl bromide handle, and from the 4-acetyl-2-bromo isomer (CAS 2167490-54-0), where bromine and acetyl occupy reversed positions . The target isomer thus permits maximal synthetic divergence from a single starting material, a key consideration for library synthesis in lead optimization campaigns.

Specialty Intermediate in Agrochemical and Material Science Building Block Libraries

Beyond pharmaceutical applications, phenacyl bromide derivatives and aryl bromide esters are established intermediates in the synthesis of agrochemical actives (e.g., fluralaner-class isoxazoline insecticides) and functional materials requiring regiospecifically substituted aromatic cores [1]. The C-4 aryl bromide in methyl 2-acetyl-4-bromobenzoate provides a chemically orthogonal handle for incorporating diverse coupling partners, while the C-2 acetyl can serve as a precursor for heterocycle annulation or as a protected carbonyl equivalent. Procurement for non-pharmaceutical applications should follow the same CAS-specific ordering discipline as medicinal chemistry programs, with explicit exclusion of the 4-(bromoacetyl) isomer (CAS 56893-25-5) unless the synthetic route has been validated with that specific regioisomer .

Reference Standard for Regioisomer Identity Verification in Quality Control Workflows

Given the documented coexistence of three commercially available C₁₀H₉BrO₃ regioisomers with identical molecular weight (257.08 g/mol) and the risk of cross-shipment or mislabeling, methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7) should be maintained as an authenticated reference standard in analytical QC laboratories that handle any member of this isomer family [1]. The three isomers can be unambiguously distinguished by ¹H-NMR (aromatic proton splitting patterns differ based on substitution), ¹³C-NMR (carbonyl chemical shifts differ for ortho- vs. para-substituted acetyl), and HPLC retention time under standardized conditions. Maintaining authenticated samples of each regioisomer enables rapid identity verification of incoming batches and prevents costly synthetic failures arising from isomer mix-ups .

Application
Selection Property
Validation Focus
Cross-coupling diversification
C-4 aryl bromide regiochemistry
Palladium-catalyzed coupling reactivity
Sequential heterocycle construction
Orthogonal C-2 acetyl and C-4 bromide
Halogenation–cyclization sequence feasibility
Agrochemical/material building block
Regiospecific aryl bromide ester
Coupling partner compatibility screening
Isomer QC reference standard
Authentic regioisomer sample
NMR/HPLC identity verification
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